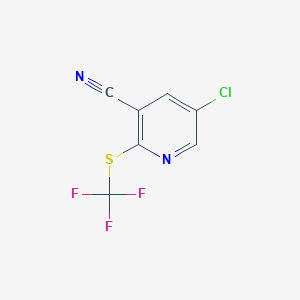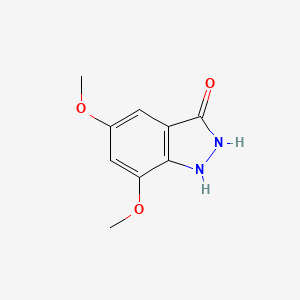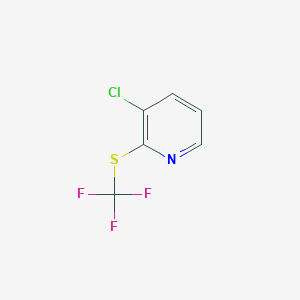
2-Isocyanatoanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanatoanthracene is an organic compound with the molecular formula C15H9NO. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound contains an isocyanate functional group (-N=C=O) attached to the anthracene core, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Isocyanatoanthracene can be synthesized from 2-aminoanthracene. The process involves the reaction of 2-aminoanthracene with triphosgene in the presence of triethylamine. The reaction is typically carried out in dichloromethane as a solvent and at room temperature. The reaction proceeds as follows :
- Dissolve 2-aminoanthracene in dichloromethane.
- Add triethylamine to the solution.
- Cool the mixture in an ice bath.
- Slowly add triphosgene to the mixture.
- Allow the reaction to proceed at room temperature for 24 hours.
- Filter and evaporate the solution to obtain this compound as a brown solid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of triphosgene and triethylamine in a controlled environment ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isocyanatoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: The compound can participate in [4+2] cycloaddition reactions with dienes, forming cyclic adducts.
Oxidation and Reduction Reactions: The anthracene core can undergo oxidation to form anthraquinone derivatives, while reduction reactions can yield dihydroanthracene derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products:
Ureas and Carbamates: Formed from reactions with amines and alcohols.
Cyclic Adducts: Resulting from cycloaddition reactions.
Anthraquinone Derivatives: Produced through oxidation reactions.
Applications De Recherche Scientifique
2-Isocyanatoanthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its reactivity with nucleophiles makes it valuable in the preparation of ureas and carbamates.
Biology: Investigated for its potential use in the development of fluorescent probes and sensors due to the photophysical properties of the anthracene core.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of 2-isocyanatoanthracene is primarily based on the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable urea and carbamate linkages. These reactions are often utilized in the synthesis of polymers and other materials. The anthracene core can also participate in photophysical processes, making the compound useful in the development of fluorescent probes and sensors .
Comparaison Avec Des Composés Similaires
2-Aminoanthracene: The precursor to 2-isocyanatoanthracene, containing an amino group instead of an isocyanate group.
Anthracene: The parent compound, lacking any functional groups.
Anthraquinone: An oxidized derivative of anthracene, containing two carbonyl groups.
Uniqueness: this compound is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to its analogs. This functional group allows for the formation of urea and carbamate linkages, making it valuable in various synthetic applications. Additionally, the photophysical properties of the anthracene core enhance its utility in the development of fluorescent probes and sensors .
Propriétés
Numéro CAS |
17017-03-7 |
|---|---|
Formule moléculaire |
C15H9NO |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
2-isocyanatoanthracene |
InChI |
InChI=1S/C15H9NO/c17-10-16-15-6-5-13-7-11-3-1-2-4-12(11)8-14(13)9-15/h1-9H |
Clé InChI |
BAPCPEHKRFAZAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate](/img/structure/B11757754.png)

![4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one](/img/structure/B11757763.png)


![(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine](/img/structure/B11757777.png)
![6-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B11757781.png)
![ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11757783.png)

![[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B11757786.png)


![6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11757802.png)

